4-[2-(4-Methylpiperazin-1-yl)ethyl]aniline - 262368-48-9

4-[2-(4-Methylpiperazin-1-yl)ethyl]aniline

Catalog Number: EVT-399269
CAS Number: 262368-48-9
Molecular Formula: C13H21N3
Molecular Weight: 219.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-[2-(4-Methylpiperazin-1-yl)ethyl]isoindoline-1,3-dione

    Compound Description: This compound features a phthalimide group instead of the aniline group found in 4-[2-(4-Methylpiperazin-1-yl)ethyl]aniline. The crystal structure of 2-[2-(4-Methylpiperazin-1-yl)ethyl]isoindoline-1,3-dione reveals a chair conformation for the piperazine ring and a nearly perpendicular orientation of the phthalimide ring system relative to the piperazine ring. []

    Relevance: 2-[2-(4-Methylpiperazin-1-yl)ethyl]isoindoline-1,3-dione shares the core 2-(4-methylpiperazin-1-yl)ethyl substituent with 4-[2-(4-Methylpiperazin-1-yl)ethyl]aniline, differing primarily in the aromatic ring system attached to this core. This makes it a relevant structural analog for comparison. []

N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine (AZD0530)

    Compound Description: AZD0530 is a potent and selective dual-specific inhibitor of c-Src and Abl kinases. [] It displays excellent pharmacokinetic properties in preclinical models and humans. []

    Relevance: While structurally more complex than 4-[2-(4-Methylpiperazin-1-yl)ethyl]aniline, AZD0530 incorporates the 2-(4-methylpiperazin-1-yl)ethoxy moiety. This shared structural element highlights the potential relevance of this moiety in designing compounds with biological activity, albeit with different targets than 4-[2-(4-Methylpiperazin-1-yl)ethyl]aniline. []

(-)-Ethyl-N-{3,5-dichloro-2-hydroxy-4-[2-(4-methylpiperazin-1-yl)ethoxy]benzoyl}-l-phenylalaninate dihydrochloride (JTE-607)

    Compound Description: JTE-607 acts as a proinflammatory cytokine inhibitor without suppressing interleukin-2 or interferon-γ. [] Studies in a mouse septic shock model showed that JTE-607 effectively reduced cytokine levels, myeloperoxidase activity, and mortality, suggesting its potential in treating septic shock. []

3-(1H-indol-3-yl)-4-[2-(4-methylpiperazin-1-yl)quinazolin-4-yl]pyrrole-2,5-dione (AEB071)

    Compound Description: AEB071 exhibits potent and selective inhibitory activity against classical and novel protein kinase C (PKC) isotypes. [] It acts as a potent immunomodulator by inhibiting early T cell activation. []

    Relevance: Although structurally distinct from 4-[2-(4-Methylpiperazin-1-yl)ethyl]aniline, AEB071 shares the 2-(4-methylpiperazin-1-yl)quinazolin-4-yl fragment. This common structural element suggests a potential contribution of this fragment to biological activity in different contexts. []

5-((4-methylpiperazin-1-yl)methyl)-1,3,4-oxadiazole-2-thiol

    Compound Description: This compound serves as a key intermediate in the synthesis of a series of Mannich bases. [] The synthesis involves reacting this compound with various primary and secondary amines in the presence of formaldehyde. []

    Relevance: This compound shares the 4-methylpiperazin-1-yl substructure with 4-[2-(4-Methylpiperazin-1-yl)ethyl]aniline. While the linker and the attached heterocycle differ, the presence of this common fragment suggests potential similarities in chemical reactivity. []

(2R)-N-[3-[2-[(3-methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205)

    Compound Description: AZD4205 acts as a potent and selective Janus Kinase 1 (JAK1) inhibitor. [] It demonstrates good pharmacokinetic properties in preclinical studies and enhances the antitumor activity of osimertinib in a preclinical non-small cell lung cancer model. []

N-[6-(4-butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide (SAR216471)

    Compound Description: SAR216471 is a potent, selective, and reversible P2Y12 receptor antagonist. [] It exhibits potent antiplatelet and antithrombotic activities in vivo. []

    Relevance: SAR216471 incorporates the 2-(4-methylpiperazin-1-yl)-2-oxoethyl fragment, which is structurally related to the 2-(4-methylpiperazin-1-yl)ethyl group in 4-[2-(4-Methylpiperazin-1-yl)ethyl]aniline. This similarity highlights the potential of this structural motif in interacting with different biological targets. []

2-(4-methylpiperazin-1-yl)quinoxaline derivatives

    Compound Description: This group of compounds was the subject of a quantitative structure-activity relationship (QSAR) study focusing on their binding affinity to the human histamine H4 receptor (H4R). [] The study identified key molecular descriptors and structural fragments crucial for optimizing H4R binding affinity. []

    Relevance: These derivatives are structurally similar to 4-[2-(4-Methylpiperazin-1-yl)ethyl]aniline, sharing the 2-(4-methylpiperazin-1-yl) fragment. The QSAR analysis provides valuable insights into the structural features influencing the interaction of this fragment with biological targets. []

2-(4-Methylpiperazin-1-yl)quinoline-3-carbaldehyde

    Compound Description: This compound features a quinoline-3-carbaldehyde group attached to the 2-position of the 4-methylpiperazine ring. [] The crystal structure analysis reveals a twisted conformation of the aldehyde group due to steric hindrance from the bulky piperazinyl group. []

    Relevance: This compound shares the 2-(4-Methylpiperazin-1-yl) fragment with 4-[2-(4-Methylpiperazin-1-yl)ethyl]aniline, highlighting the adaptability of this fragment in various chemical environments. []

2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile (4)

    Compound Description: This compound was synthesized via a nucleophilic substitution reaction involving 1-methylpiperazine and its corresponding 2-bromo analogue. []

    Relevance: This compound, similar to many others in this list, incorporates the 2-(4-methylpiperazin-1-yl) motif, which is also present in 4-[2-(4-Methylpiperazin-1-yl)ethyl]aniline. []

2-[(4‐Methyl­piperazin‐1‐yl)imino­meth­yl]phenol

    Compound Description: This compound results from a solvent-free reaction between salicylaldehyde and 1-amino-4-methyl­piperazine. []

    Relevance: This compound is structurally related to 4-[2-(4-Methylpiperazin-1-yl)ethyl]aniline, as both share the 4-methylpiperazin-1-yl group as a key structural element. []

2-(4-methylpiperazin-1-yl methyl)-1-(arylsulfonyl)-1H-indole derivatives

    Compound Description: This series of compounds was designed and synthesized to investigate the impact of two ionizable basic centers on 5-HT6 receptor binding affinity. [] These compounds were evaluated for their in vitro affinity towards the 5-HT6 receptor. []

    Relevance: These derivatives are structurally related to 4-[2-(4-Methylpiperazin-1-yl)ethyl]aniline due to the shared presence of the 4-methylpiperazin-1-yl motif within their structures. []

4-(6-chloro-2,3-methylenedioxyanilino)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-tetrahydropyran-4-yloxyquinazoline (AZD0530)

    Compound Description: This compound, AZD0530, is mentioned in the context of its preparation and the development of specific crystalline forms, including its difumarate salt and trihydrate. [, ]

    Relevance: AZD0530, similar to 4-[2-(4-Methylpiperazin-1-yl)ethyl]aniline, incorporates the 2-(4-methylpiperazin-1-yl)ethoxy moiety. This shared structural element highlights the potential relevance of this moiety in designing compounds with biological activity, albeit with different targets than 4-[2-(4-Methylpiperazin-1-yl)ethyl]aniline. [, ]

(R)-N-(1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide (VNI)

    Compound Description: VNI acts as an inhibitor of protozoan CYP51 and is used in the treatment of Chagas disease. [] This compound served as a starting point for designing novel antifungal drug candidates targeting fungal CYP51. []

4-Cyclopropyl-7-fluoro-6-(4-methylpiperazin-1-yl)-1,2,4,9-tetrahydrothiazolo[5,4-b]quinoline-2,9-dione (5a)

    Compound Description: This compound was the target of a synthetic study. [] Its preparation involved a multistep synthesis starting from 3-amino-1-cyclopropyl-6-fluoro-7-(4-methylpiperazin-1-yl)-2-mercaptoquinolin-4(1H)-one. []

    Relevance: 5a shares the 4-methylpiperazin-1-yl substructure with 4-[2-(4-Methylpiperazin-1-yl)ethyl]aniline, emphasizing the presence of this group in various biologically relevant molecules. []

N(6)-(2-(4-(1H-Indol-5-yl)piperazin-1-yl)ethyl)-N(6)-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine derivatives

    Compound Description: This series of compounds, derived from N(6)-(2-(4-(1H-indol-5-yl)piperazin-1-yl)ethyl)-N(6)-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine, were investigated for their potential in treating Parkinson’s disease. [, ] One lead compound, (-)-21a, demonstrated high affinity and agonist activity at both D2 and D3 receptors, showing promise as an anti-Parkinson's disease drug. []

    Relevance: These derivatives share the (4-(1H-indol-5-yl)piperazin-1-yl)ethyl fragment with 4-[2-(4-Methylpiperazin-1-yl)ethyl]aniline. This structural similarity suggests a possible shared interest in targeting dopamine or serotonin receptors, although the specific substitution patterns and pharmacological profiles might differ. [, ]

N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide (17)

    Compound Description: Compound 17 is a potent and selective dopamine D4 receptor ligand, showing a high affinity for the D4 receptor with over 10,000-fold selectivity compared to the D2 receptor. [, ] It also exhibits selectivity against serotonin 5-HT1A and adrenergic α1 receptors. [, ]

    Relevance: This compound shares the core [4-(aryl)piperazin-1-yl]ethyl structure with 4-[2-(4-Methylpiperazin-1-yl)ethyl]aniline. The presence of an aryl group on the piperazine nitrogen and the ethyl linker connecting it to a benzamide are common structural features. This suggests that 4-[2-(4-Methylpiperazin-1-yl)ethyl]aniline might also interact with dopamine receptors, particularly D4, although further investigation is needed. [, ]

2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives

    Compound Description: This series of phthalimide-based compounds were synthesized and evaluated for their ability to inhibit acetylcholinesterase, an enzyme relevant to Alzheimer’s disease. [] The study identified compound 4b, containing a 4-fluorophenyl moiety, as the most potent derivative within the series. []

    Relevance: These derivatives, although structurally distinct from 4-[2-(4-Methylpiperazin-1-yl)ethyl]aniline, share the piperazine ring system and the ethyl linker. This structural similarity suggests that modifications to the core structure of 4-[2-(4-Methylpiperazin-1-yl)ethyl]aniline could lead to compounds with potential for interacting with enzymes like acetylcholinesterase. []

4-(2,5-Di(thiophen-2-yl)-1H-pyrrol-1-yl)aniline

    Compound Description: This compound is used in the synthesis of a ferrocenyldithiophosphonate functional conducting polymer. [] This polymer acts as an immobilization matrix for glucose oxidase in amperometric biosensor applications. []

    Relevance: While not directly comparable to 4-[2-(4-Methylpiperazin-1-yl)ethyl]aniline in terms of biological activity, this compound highlights the use of aniline derivatives in materials science and biosensor development, suggesting a broader range of applications for compounds containing the aniline moiety. []

N‐{[2‐(4‐Phenyl‐piperazin‐1‐yl)‐ethyl]‐phenyl}‐arylamides

    Compound Description: This class of compounds was investigated for their activity at dopamine D2 and serotonin 5-HT1A receptors. [] The study highlighted the impact of molecular topology and the nature of the heteroaryl group on their biological activity. []

    Relevance: These compounds share the [2-(4-phenylpiperazin-1-yl)ethyl]phenyl fragment with 4-[2-(4-Methylpiperazin-1-yl)ethyl]aniline, indicating a potential shared interest in targeting similar receptor families. []

N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-(pyridin-2-yl)cyclohexanecarboxamide (WAY-100635)

    Compound Description: This compound and its derivatives, designed as potential SPECT ligands for the 5-HT1A receptor, were synthesized and radiolabeled. [] While exhibiting high affinity for the 5-HT1A receptor, these compounds were not suitable for SPECT imaging due to low brain uptake and specificity. []

    Relevance: WAY-100635, with its [4-(2-methoxyphenyl)piperazin-1-yl]ethyl moiety, is structurally related to 4-[2-(4-Methylpiperazin-1-yl)ethyl]aniline. This similarity, along with the focus on the 5-HT1A receptor, suggests a potential shared pharmacological space. []

N-[2-[4-(3-cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-methoxybenzamide (7)

    Compound Description: Compound 7 was developed as a potential positron emission tomography (PET) tracer for dopamine D(4) receptors. It exhibited nanomolar affinity for the D(4) receptor and high selectivity over other dopamine, serotonin, and σ(1) receptors. []

    Relevance: Similar to 4-[2-(4-Methylpiperazin-1-yl)ethyl]aniline, compound 7 incorporates a 2-[4-(aryl)piperazin-1-yl]ethyl motif. The presence of a methoxybenzamide group further emphasizes this similarity. Although the aryl group in compound 7 is a substituted pyridine instead of a simple phenyl ring, the shared structural features suggest that 4-[2-(4-Methylpiperazin-1-yl)ethyl]aniline might also possess affinity for dopamine receptors, particularly the D(4) subtype. []

6,7‐Dimethoxy‐2‐{2‐[4‐(1H‐1,2,3‐triazol-1‐yl)phenyl]ethyl}‐1,2,3,4‐tetrahydroisoquinolines

    Compound Description: These compounds were investigated for their ability to reverse P-glycoprotein (P-gp)-mediated multidrug resistance (MDR). [] One potent modulator, compound 7h, demonstrated high potency, low cytotoxicity, and a long duration of action in reversing doxorubicin resistance. []

    Relevance: These compounds, while structurally distinct from 4-[2-(4-Methylpiperazin-1-yl)ethyl]aniline, demonstrate the application of substituted phenethyl groups in medicinal chemistry, particularly in targeting MDR mechanisms. []

2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride (K-604)

    Compound Description: K-604 is a potent and water-soluble inhibitor of acyl-coenzyme A:cholesterol O-acyltransferase 1 (ACAT-1), exhibiting 229-fold selectivity over ACAT-2. []

    Relevance: K-604, while structurally different from 4-[2-(4-Methylpiperazin-1-yl)ethyl]aniline, highlights the use of piperazine derivatives in medicinal chemistry for targeting specific enzymes. []

3-{2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl}-9-hydroxy-2-methyl-1,6,7,8,9,9a-hexahydropyrido[1,2-a]pyrimidin-4-one (Paliperidone)

    Compound Description: Paliperidone, also known as 9-hydroxyrisperidone, is a heterocyclic compound with multiple pharmacological properties. [] The crystal structure reveals a piperidine ring in a chair conformation and an annulated ring with the hydroxy group in a half-chair conformation. []

    Relevance: Paliperidone highlights the presence of a piperidine ring system with a similar substitution pattern to the piperazine ring in 4-[2-(4-Methylpiperazin-1-yl)ethyl]aniline. This structural similarity suggests that both compounds might exhibit overlapping pharmacological profiles. []

(2S)-1-[4-(2-{6-amino-8-[(6-bromo-1,3-benzodioxol-5-yl)sulfanyl]-9H-purin-9-yl}ethyl)piperidin-1-yl]-2-hydroxypropan-1-one (MPC-3100)

    Compound Description: MPC-3100 is a purine-based Hsp90 inhibitor with oral bioavailability. It exhibits good in vitro profiles and demonstrates significant antitumor effects in various human cancer xenograft models. []

    Relevance: MPC-3100, with its piperidine ring and an ethyl linker, shares structural elements with 4-[2-(4-Methylpiperazin-1-yl)ethyl]aniline. Although their target profiles differ, the shared structural features suggest a common interest in exploring similar chemical spaces for biological activity. []

3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534)

    Compound Description: AP24534 is a potent, orally active pan-inhibitor of breakpoint cluster region-abelson (BCR-ABL) kinase, including the T315I gatekeeper mutant. []

    Relevance: AP24534 is structurally similar to 4-[2-(4-Methylpiperazin-1-yl)ethyl]aniline as both share the 4-methylpiperazin-1-yl substructure. []

N-[2-(4-o-fluorophenylpiperazin-1-yl)ethyl]-2,5-dimethyl-1 -phenylpyrrole-3,4-dicarboximide (PDI)

    Compound Description: This compound's stability in aqueous-organic solutions was investigated under various pH and temperature conditions. []

    Relevance: Structurally, PDI shares the core 2-(4-(aryl)piperazin-1-yl)ethyl fragment with 4-[2-(4-Methylpiperazin-1-yl)ethyl]aniline, highlighting the recurrence of this motif in drug-like molecules and the importance of understanding its stability. []

Aquabis[1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylato]zinc(II) dihydrate

    Compound Description: This zinc(II) complex was synthesized under hydrothermal conditions and characterized by X-ray crystallography. []

    Relevance: This complex features two molecules of 1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate as ligands. The ligand structure shares the 4-methylpiperazin-1-yl group with 4-[2-(4-Methylpiperazin-1-yl)ethyl]aniline, demonstrating the versatility of this group in coordinating metal centers. []

Tris(4‐methylpiperazin‐1‐yl)phosphane, P(NC4H8NMe)3

    Compound Description: This compound is a multidentate phosphorus–nitrogen donor ligand used to synthesize various group 10 and 11 metal complexes. []

    Relevance: This compound features three 4-methylpiperazin-1-yl groups attached to a central phosphorus atom. This highlights the potential for using the 4-methylpiperazin-1-yl group, also present in 4-[2-(4-Methylpiperazin-1-yl)ethyl]aniline, in designing multidentate ligands for metal coordination. []

1-[(S)-2-(4-Fluorophenyl)-2-(4-isopropylpiperadin-1-yl)ethyl]-4-[4-(2-methoxynaphthalen-1-yl)butyl]piperazine (MCL0129)

    Compound Description: MCL0129 acts as a potent and selective melanocortin-4 (MC4) receptor antagonist. [] Studies demonstrated its anxiolytic- and antidepressant-like activities in rodent models. []

    Relevance: While structurally distinct from 4-[2-(4-Methylpiperazin-1-yl)ethyl]aniline, MCL0129 highlights the presence of the piperazine ring system in compounds targeting the central nervous system, suggesting potential for exploring related chemical spaces for similar biological activities. []

    Compound Description: Palosuran is a potent and specific antagonist of the human urotensin receptor (UT receptor). [] It exhibits high affinity for the UT receptor and inhibits urotensin-II-induced calcium mobilization and mitogen-activated protein kinase phosphorylation. []

    Relevance: Although structurally different from 4-[2-(4-Methylpiperazin-1-yl)ethyl]aniline, Palosuran highlights the use of substituted piperidine derivatives in medicinal chemistry, particularly in targeting G protein-coupled receptors. []

2-(4-benzyloxyphenyl)-N-[1-(2-pyrrolidin-1-yl-ethyl)-1H-indazol-6-yl]acetamide (7a)

    Compound Description: Compound 7a is a potent and orally efficacious melanin-concentrating hormone receptor 1 (MCHr1) antagonist. [] It demonstrates good plasma and CNS exposure in diet-induced obese mice. []

    Relevance: Although structurally different from 4-[2-(4-Methylpiperazin-1-yl)ethyl]aniline, Compound 7a exemplifies the use of substituted aromatic and heterocyclic compounds in developing drugs for obesity. []

5-[4-(4-Fluorophenoxy)phenyl]methylene-3-{4-[3-(4-methylpiperazin-1-yl)propoxy]phenyl}-2-thioxo-4-thiazolidinone dihydrochloride (KSK05104)

    Compound Description: KSK05104 is a potent and selective IKKβ inhibitor. [] It exhibits apoptosis-inducing effects in human colon cancer cells through mitochondrial dysfunction and endoplasmic reticulum stress. []

    Relevance: KSK05104 shares the 4-methylpiperazin-1-yl substructure with 4-[2-(4-Methylpiperazin-1-yl)ethyl]aniline, highlighting the presence of this group in compounds with potential anticancer activity. []

S18327 (1-[2-[4-(6-fluoro-1, 2-benzisoxazol-3-yl)piperid-1-yl]ethyl]3-phenyl imidazolin-2-one)

    Compound Description: S18327 is a potential antipsychotic agent that acts as an antagonist at various receptors, including α1- and α2-adrenergic receptors, dopamine D4 and 5-HT2A receptors. [] It exhibits a complex pharmacological profile and influences neurotransmitter systems in the brain. []

    Relevance: While structurally distinct from 4-[2-(4-Methylpiperazin-1-yl)ethyl]aniline, S18327 exemplifies the use of substituted piperidine derivatives in medicinal chemistry, particularly in targeting central nervous system disorders. []

Poly[[{μ3-tris[2-(4-phenyl-1,2,3-triazol-1-yl)ethyl]amine}silver(I)] hexafluoridophosphate]

    Compound Description: This compound is a silver(I) coordination polymer. [] Its crystal structure reveals a two-dimensional network with alternating cationic and anionic layers. []

    Relevance: This compound highlights the use of substituted triazole derivatives in coordination chemistry. Although not directly comparable to 4-[2-(4-Methylpiperazin-1-yl)ethyl]aniline in terms of biological activity, it demonstrates the potential of related compounds in materials science. []

Properties

CAS Number

262368-48-9

Product Name

4-[2-(4-Methylpiperazin-1-yl)ethyl]aniline

IUPAC Name

4-[2-(4-methylpiperazin-1-yl)ethyl]aniline

Molecular Formula

C13H21N3

Molecular Weight

219.33 g/mol

InChI

InChI=1S/C13H21N3/c1-15-8-10-16(11-9-15)7-6-12-2-4-13(14)5-3-12/h2-5H,6-11,14H2,1H3

InChI Key

BKUWHZDNFSRARB-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)CCC2=CC=C(C=C2)N

Canonical SMILES

CN1CCN(CC1)CCC2=CC=C(C=C2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.